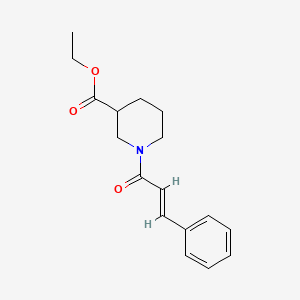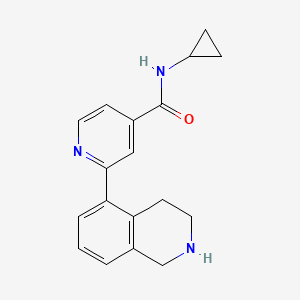![molecular formula C21H28N2O3 B5494911 N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5494911.png)
N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide, also known as JNJ-5207852, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was initially developed as a selective antagonist of the cannabinoid CB1 receptor, but further research has revealed its potential in other areas as well.
Wirkmechanismus
N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide acts as a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. By blocking the activation of this receptor, it can modulate the activity of the endocannabinoid system, which is involved in a wide range of physiological processes.
Biochemical and Physiological Effects:
Studies have shown that N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide can have a variety of effects on the body, depending on the specific physiological system being targeted. For example, it has been shown to reduce pain and inflammation in animal models, and to improve motor function in Parkinson's disease patients.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide is its selectivity for the CB1 receptor, which allows for more precise targeting of the endocannabinoid system. However, its relatively low potency and short half-life may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide, including:
1. Further exploration of its potential therapeutic applications in pain management, addiction treatment, and neurological disorders.
2. Investigation of its effects on other physiological systems, such as the immune system and the cardiovascular system.
3. Development of more potent and longer-lasting analogs of N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide.
4. Study of its interactions with other drugs and compounds, to better understand its potential for drug interactions and side effects.
5. Investigation of its potential as a tool for studying the endocannabinoid system and its role in various physiological processes.
Overall, N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide is a promising compound with a wide range of potential applications in scientific research. Further studies are needed to fully understand its mechanisms of action and potential therapeutic benefits.
Synthesemethoden
The synthesis of N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide involves several steps, starting with the reaction of 6-methoxy-2-naphthaldehyde with morpholine to form an intermediate. This intermediate is then reacted with N-isopropylamine and propanoyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. Some of the areas where it has shown promise include pain management, addiction treatment, and neurological disorders such as Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-15(2)22-21(24)8-9-23-10-11-26-20(14-23)18-5-4-17-13-19(25-3)7-6-16(17)12-18/h4-7,12-13,15,20H,8-11,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSPMQCKNCTDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1CCOC(C1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494842.png)


![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5494860.png)
![4-(4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5494865.png)


![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5494886.png)

![5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5494896.png)
![(3R*,3aR*,7aR*)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5494908.png)
![4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5494917.png)
